7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-phenyl-1H-pyrrolo[2,1-f][1,2,4]triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-13-8-10-6-7-11(15(10)14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBNBMUFXLIODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C3N2NC(=O)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Phenylpyrrolo 2,1 F 1 2 3 Triazin 2 Ol and Analogues
Established Synthetic Routes to the Pyrrolo[2,1-f]nih.govresearchgate.netbeilstein-journals.orgtriazine Core
The construction of the pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine nucleus can be achieved through various synthetic pathways, often starting from either pyrrole (B145914) or triazine precursors. nih.gov These methods provide access to a diverse range of substituted analogues, enabling extensive structure-activity relationship (SAR) studies. ijpsr.info
A common and direct approach to the pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine core begins with suitably functionalized pyrrole derivatives. nih.gov A facile method involves the N-amination of an N-unsubstituted pyrrole, followed by cyclization. nih.gov For instance, treating a pyrrole derivative with an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or chloramine (B81541) (NH₂Cl) in the presence of a base such as sodium hydride (NaH) yields an N-aminopyrrole intermediate. Subsequent cyclization with formamide (B127407) at elevated temperatures furnishes the pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine ring system. nih.gov
Another strategy starts with 3-iodo-1H-pyrrole-2-carbaldehyde, which can be converted to a pyrrole-2-carbonitrile. nih.gov This nitrile derivative serves as a key intermediate for further elaboration into the triazine ring. nih.gov The N-amination of pyrrole derivatives is a crucial step, and various aminating agents have been explored, including O-(diphenylphosphinyl)hydroxylamine. The resulting N-aminopyrrole can then be cyclized with formamidine (B1211174) acetate (B1210297) to form the triazine ring, yielding compounds like substituted pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4-amines. nih.gov
| Starting Material | Key Reagents | Intermediate | Product | Citation |
| N-unsubstituted pyrrole | 1. NaH, DnpONH₂ or NH₂Cl; 2. Formamide, 165°C | N-Aminopyrrole | Pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine | nih.gov |
| 3-iodo-1H-pyrrole-2-carbaldehyde | Two-step, one-pot process via oxime | Pyrrole-2-carbonitrile | Pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine derivative | nih.gov |
| Pyrrole derivative | O-(diphenylphosphinyl)hydroxylamine, then Formamidine acetate | N-Aminopyrrole | Pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4-amine | nih.gov |
Linear, multistep syntheses have been developed to construct complex pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine analogues, particularly C-nucleosides which often exhibit enhanced metabolic and pharmacokinetic properties. nih.gov An example is the seven-step synthesis of a pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-4-amine adenosine (B11128) analog. nih.gov This synthesis begins with a riboside, which is converted to an activated trichloroacetimidate. The subsequent slow addition of a pyrrole derivative in the presence of a Lewis acid like BF₃·Et₂O yields an anomeric mixture of pyrrole nucleosides. nih.gov
Further functional group manipulations and the introduction of the N-amino group are followed by cyclization to form the triazine ring. nih.gov Such multistep protocols allow for the precise installation of various substituents and chiral centers, leading to complex and biologically important molecules. nih.gov Another multistep procedure involves the synthesis of pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazines from a pyridine (B92270) derivative and an N-aminated pyrrole, yielding compounds with antiproliferative activity. nih.gov
Transition metals, particularly copper, can catalyze the formation of the pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine ring system. A one-pot, two-step synthesis of substituted pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4(3H)-ones has been reported that involves the formation of at least six bonds. nih.gov This process utilizes a Cu(II)-catalyzed reaction between a 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide. The optimal catalytic system for this transformation was found to be CuCl₂·2H₂O with sodium acetate (NaOAc) in dimethyl sulfoxide (B87167) (DMSO) at 120°C. nih.gov This methodology highlights the efficiency of transition metal catalysis in constructing complex heterocyclic frameworks. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Citation |
| 4-oxo-4H-chromene-3-carbaldehyde | 1-amino-1H-pyrrole-2-carboxamide | CuCl₂·2H₂O/NaOAc/DMSO | 2-(4-oxo-4H-chromen-3-yl)pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4(3H)-one | nih.gov |
Cycloaddition reactions provide a powerful and convergent route to the pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine scaffold. nih.gov One notable approach is the 1,3-dipolar cycloaddition of triazinium ylides with electron-poor dipolarophiles. nih.govacs.org In this method, synthetically accessible 1,2,4-triazines are alkylated to form stable 1-alkyl-1,2,4-triazinium salts. nih.gov These salts serve as precursors to triazinium ylides, which are generated in situ and react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield polysubstituted pyrrolotriazines in a single step. nih.govmdpi.com
Another example involves the reaction of a triazine with tetracyanoethylene (B109619) oxide to form a triazinium dicyanomethylide. nih.gov A subsequent [2+2] cycloaddition with phenyl vinyl sulfoxide leads to the formation of a 2-(methylsulfanyl)-pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-7-carbonitrile derivative. nih.gov These cycloaddition strategies offer a high degree of flexibility and efficiency in the synthesis of diverse pyrrolotriazine analogues. nih.gov
| Ylide Precursor | Dipolarophile | Key Step | Product Type | Citation |
| 1-Alkyl-1,2,4-triazinium salt | Dimethyl acetylenedicarboxylate (DMAD) | In situ ylide generation, 1,3-dipolar cycloaddition | Polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine | nih.govacs.org |
| Triazinium dicyanomethylide | Phenyl vinyl sulfoxide | [2+2] cycloaddition | 2-(Methylsulfanyl)-pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-7-carbonitrile | nih.gov |
Rearrangement reactions offer an alternative pathway to certain pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine derivatives, particularly pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4(3H)-ones. nih.govbeilstein-journals.org A practical synthesis has been developed via the rearrangement of pyrrolo[1,2-d] nih.govbeilstein-journals.orgnih.govoxadiazines. beilstein-journals.orgresearchgate.net This methodology involves the initial synthesis of 1-aminopyrroles from pyrrole-2-carboxamides. nih.gov These aminopyrroles are then converted to precursors that undergo regioselective intramolecular cyclization to yield a mixture of products, including the desired pyrrolo[1,2-d] nih.govbeilstein-journals.orgnih.govoxadiazines. nih.gov These oxadiazines can then be rearranged under nucleophilic conditions to afford the thermodynamically more stable pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4(3H)-ones. beilstein-journals.orgsemanticscholar.org This approach is considered more facile and practical than some previously reported procedures that often require harsh conditions like high temperatures. beilstein-journals.orgresearchgate.net
| Precursor | Reaction Type | Key Intermediate | Product | Citation |
| 1,2-Biscarbamoyl-substituted 1H-pyrroles | Regioselective intramolecular cyclization | Pyrrolo[1,2-d] nih.govbeilstein-journals.orgnih.govoxadiazine | Pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4(3H)-one | nih.govbeilstein-journals.org |
Targeted Synthesis of 7-Phenylpyrrolo[2,1-f]nih.govresearchgate.netbeilstein-journals.orgtriazin-2-ol
A specific, multi-step synthesis for 7-Phenylpyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-2-ol has been reported, starting from a pyrrole derivative. nih.gov The synthetic sequence is outlined below:
Dibromination: The starting pyrrole is first dibrominated using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to yield a dibromopyrrole intermediate. nih.gov
Halogen-Metal Exchange and Formylation: A halogen-metal exchange reaction is performed on the dibromopyrrole using isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), followed by treatment with dimethylformamide (DMF) to produce 5-bromopyrrole-2-carbaldehyde. nih.gov
Suzuki Coupling: The bromoaldehyde undergoes a Suzuki coupling reaction to introduce the phenyl group at the 7-position of the future heterocyclic system. nih.gov
Alkylation: The resulting compound is then alkylated with phenyl chloroformate in the presence of sodium bis(trimethylsilyl)amide (NaHMDS). nih.gov
Deprotection and Cyclization: Finally, selective cleavage of the N-Boc protective group is achieved using scandium(III) triflate (Sc(OTf)₃), followed by condensation with ammonium (B1175870) carbonate ((NH₄)₂CO₃) to form the triazine ring and yield the target compound, 7-Phenylpyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-2-ol. nih.gov
| Step | Starting Material | Key Reagents | Product | Citation |
| 1 | Pyrrole derivative | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dibromopyrrole | nih.gov |
| 2 | Dibromopyrrole | i-PrMgCl·LiCl, then DMF | 5-Bromopyrrole-2-carbaldehyde | nih.gov |
| 3 | 5-Bromopyrrole-2-carbaldehyde | Phenylboronic acid, Pd catalyst | 5-Phenylpyrrole-2-carbaldehyde derivative | nih.gov |
| 4 | 5-Phenylpyrrole-2-carbaldehyde derivative | Phenyl chloroformate, NaHMDS | Alkylated intermediate | nih.gov |
| 5 | Alkylated intermediate | Sc(OTf)₃, then (NH₄)₂CO₃ | 7-Phenylpyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-2-ol | nih.gov |
Precursor Derivatization and Functionalization
The synthesis commences with a suitable pyrrole precursor, which undergoes derivatization to install reactive handles necessary for subsequent transformations. A key initial step is the bromination of the pyrrole ring.
In a documented synthesis of a closely related analog, 7-phenylpyrrolo[2,1-f] nih.govmdpi.comresearchgate.net-triazin-2-ol, the starting pyrrole derivative undergoes dibromination. nih.gov This functionalization is achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.gov The use of N-Methyl-2-pyrrolidone (NMP) as an additive in this step has been shown to improve the reaction yield, resulting in the formation of a dibromopyrrole intermediate. nih.gov This step is crucial as it positions halogen atoms on the pyrrole core, which are essential for the subsequent introduction of other functional groups through metal-mediated reactions.
Table 1: Key Intermediates in the Synthesis
| Compound Number | Chemical Name | Role in Synthesis |
| 18 | Pyrrole derivative | Starting Precursor |
| 19 | Dibromopyrrole | Functionalized Intermediate |
| 20 | 5-bromopyrrole-2-carbaldehyde | Key Aldehyde Intermediate |
| 21 | Phenyl-substituted pyrrole | Product of Suzuki Coupling |
| 22 | Alkylated pyrrole derivative | Product after Alkylation |
| 23 | 7-phenylpyrrolo[2,1-f] nih.govmdpi.comresearchgate.net-triazin-2-ol | Final Product Analog |
Halogen-Metal Exchange and Subsequent Transformation
Following the introduction of bromine atoms onto the pyrrole precursor, a halogen-metal exchange reaction is employed. nih.gov This type of reaction is a powerful tool in organometallic chemistry for converting an organic halide into a more reactive organometallic species. wikipedia.org
In the synthetic route, the dibromopyrrole intermediate is treated with a Grignard reagent, specifically isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). nih.govmdpi.com This reagent facilitates the exchange of one of the bromine atoms with a magnesium metal, forming a highly reactive organomagnesium intermediate. mdpi.comnih.gov This species is then immediately quenched with an electrophile, dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrrole ring. nih.gov This transformation yields 5-bromopyrrole-2-carbaldehyde, a key intermediate where one bromine atom remains for the next synthetic step, and a carbaldehyde group has been installed, which is essential for the eventual formation of the triazine ring. nih.govresearchgate.net
Application of Suzuki Coupling in Phenyl Moiety Incorporation
With the 5-bromopyrrole-2-carbaldehyde intermediate in hand, the next critical step is the introduction of the phenyl group at the 7-position of the target scaffold. This is accomplished via a palladium-catalyzed Suzuki cross-coupling reaction. nih.gov The Suzuki reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. mdpi.comresearchgate.net
The reaction involves coupling the bromo-substituted pyrrole with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.net This specific transformation results in the formation of a new carbon-carbon bond between the pyrrole ring and the phenyl ring, yielding a phenyl-substituted pyrrole-2-carbaldehyde intermediate. nih.govnih.gov The efficiency and selectivity of the Suzuki coupling make it an ideal method for this key bond-forming event in the synthesis of the target molecule. mdpi.com
Table 2: Summary of Synthetic Transformations
| Step | Transformation | Key Reagents | Intermediate Formed |
| 1 | Dibromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), NMP | Dibromopyrrole |
| 2 | Halogen-Metal Exchange & Formylation | i-PrMgCl·LiCl, then DMF | 5-bromopyrrole-2-carbaldehyde |
| 3 | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Phenyl-substituted pyrrole-2-carbaldehyde |
| 4 | Alkylation | Phenyl chloroformate, NaHMDS | Alkylated pyrrole derivative |
| 5 | Deprotection & Cyclization | Sc(OTf)₃, then (NH₄)₂CO₃ | 7-phenylpyrrolo[2,1-f] nih.govmdpi.comresearchgate.net-triazin-2-ol |
Alkylation for Specific Substituent Introduction
The final stages of the synthesis involve the construction of the triazine ring. Before the ring-closing step, the nitrogen of the pyrrole ring is functionalized through an alkylation reaction.
Specifically, the phenyl-substituted pyrrole intermediate is treated with phenyl chloroformate in the presence of a strong base, sodium bis(trimethylsilyl)amide (NaHMDS). nih.gov This reaction introduces a phenyl carbonate group onto the pyrrole nitrogen. Following this alkylation, subsequent steps involve the selective cleavage of any protecting groups (such as a Boc group) and then condensation with a nitrogen source, like ammonium carbonate, to form the fused triazine ring, completing the synthesis of the 7-phenylpyrrolo[2,1-f] nih.govmdpi.comresearchgate.nettriazine core. nih.gov
Spectroscopic and Structural Elucidation of 7 Phenylpyrrolo 2,1 F 1 2 3 Triazin 2 Ol
Advanced Spectroscopic Characterization Techniques
Detailed spectroscopic data for 7-Phenylpyrrolo[2,1-F] mdpi.comnih.govipb.pttriazin-2-OL is not publicly available in the searched resources. The following sections outline the types of analyses that would be performed for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914), triazine, and phenyl rings, as well as the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would reveal the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment, distinguishing between aromatic, olefinic, and carbons bonded to heteroatoms.
Two-Dimensional NMR (gHSQC, gHMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques would be employed to establish the connectivity between protons and carbons. A Heteronuclear Single Quantum Coherence (gHSQC) spectrum would show correlations between directly bonded protons and carbons. A Heteronuclear Multiple Bond Correlation (gHMBC) spectrum would reveal longer-range couplings (over two or three bonds), which is invaluable for piecing together the molecular structure and confirming the substitution pattern of the phenyl group and the position of the hydroxyl group.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule breaks apart in a predictable manner, providing clues about the different functional groups and their arrangement.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Phenylpyrrolo[2,1-F] mdpi.comnih.govipb.pttriazin-2-OL would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic and aromatic systems, and C-O stretching.
Solid-State Structure Determination via Crystallography
The solid-state structure of pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivatives is pivotal in confirming their chemical identity and understanding their physical properties. Crystallographic studies provide unambiguous proof of the fused heterocyclic ring system's connectivity and the spatial arrangement of its substituents. This information is invaluable for computational modeling and for correlating the solid-state conformation with the molecule's behavior in biological systems.
For instance, X-ray crystallography has been employed to elucidate the binding modes of 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazines to anaplastic lymphoma kinase (ALK), a key target in cancer therapy. nih.gov These studies have revealed the critical interactions between the pyrrolotriazine core and the amino acid residues in the kinase's active site, guiding the design of more potent and selective inhibitors. nih.gov
In a similar vein, the X-ray crystal structure of a pyrrolotriazine derivative bound to the Janus kinase 2 (JAK2) has provided a detailed picture of its inhibitory mechanism. nih.gov The crystallographic data showed that the pyrazole (B372694) basic nitrogen of the inhibitor accepts a hydrogen bond from the amidic NH of Leu932, while the pyrazole NH donates a hydrogen bond to the carbonyl of Glu930 in the hinge region of the kinase. nih.gov This level of structural detail is essential for optimizing the inhibitory activity and selectivity of these compounds.
Furthermore, X-ray crystallography has confirmed the structure of various C-5 substituted pyrrolotriazines, demonstrating their ability to bind to the Met kinase domain in an ATP-competitive manner. nih.gov The insights gained from these crystallographic analyses are crucial for the ongoing development of novel therapeutics based on the pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine scaffold.
Below is a representative table illustrating the type of crystallographic data typically obtained from single-crystal X-ray diffraction studies of pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivatives. Please note that this table does not represent the specific data for 7-Phenylpyrrolo[2,1-F] nih.govnih.govresearchgate.nettriazin-2-OL, as such data was not found in the public domain.
| Parameter | Representative Value for a Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 1887.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.450 |
| R-factor (%) | 4.5 |
Chemical Reactivity and Derivatization Strategies for 7 Phenylpyrrolo 2,1 F 1 2 3 Triazin 2 Ol
Chemical Reactivity of the Pyrrolo[2,1-F]beilstein-journals.orgnih.govacs.orgtriazine Nucleus
The chemical reactivity of the pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine nucleus is governed by the electron distribution within the fused bicyclic system, which comprises an electron-rich pyrrole (B145914) ring fused to an electron-deficient 1,2,4-triazine (B1199460) ring. This electronic arrangement dictates the pathways for both nucleophilic and electrophilic reactions, as well as the regioselectivity of these transformations.
Nucleophilic and Electrophilic Reaction Pathways
The pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine system exhibits a nuanced reactivity profile. The triazine portion of the molecule, being electron-deficient, is susceptible to nucleophilic attack. Conversely, the pyrrole ring, being electron-rich, is the preferred site for electrophilic substitution.
Nucleophilic Reactions: The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms in this ring electrophilic and thus prone to attack by nucleophiles. For instance, in related pyrrolotriazinone systems, nucleophile-induced rearrangement of precursor pyrrolooxadiazines has been utilized to form the triazinone ring, highlighting the susceptibility of the system to nucleophilic addition-elimination type reactions. beilstein-journals.orgnih.gov
Electrophilic Reactions: The pyrrole moiety of the nucleus is inherently electron-rich and thus reactive towards electrophiles. Electrophilic aromatic substitution is a key reaction pathway for the functionalization of this part of the molecule. The specific sites of electrophilic attack are influenced by the electronic effects of the fused triazine ring and any existing substituents. For example, electrophilic N-amination of a pyrrole derivative is a key step in the synthesis of some pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine-containing adenosine (B11128) analogs. nih.gov
Regioselectivity and Site Selectivity in Transformations
The regioselectivity of reactions on the pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine nucleus is a critical aspect in the synthesis of specifically substituted derivatives.
In electrophilic substitutions on the pyrrole ring, the position of attack is directed by the stability of the resulting cationic intermediate (arenium ion). For pyrrole itself, electrophilic attack is preferred at the C2 (α) position due to the greater delocalization of the positive charge in the intermediate. stackexchange.com In the fused pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine system, the C7 and C5 positions of the pyrrole ring are analogous to the C2 and C3 positions of a standalone pyrrole. Studies on related fused systems like imidazo[1,2-a]pyrazine suggest that electrophilic attack is directed to the position that best stabilizes the intermediate through resonance, while maintaining the aromaticity of the adjacent ring. stackexchange.com For the pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine nucleus, bromination with N-bromosuccinimide (NBS) has been shown to proceed with reasonable regioselectivity at the C7 position over the C5 position. nih.gov This suggests that the intermediate formed by attack at C7 is more stable.
The site selectivity in the formation of the pyrrolotriazinone ring itself has also been investigated, with the regioselectivity being influenced by the reaction conditions and the nature of the substituents on the starting materials. beilstein-journals.orgnih.gov
Synthetic Methodologies for Novel Analogues of 7-Phenylpyrrolo[2,1-F]beilstein-journals.orgnih.govacs.orgtriazin-2-OL
The development of novel analogues of 7-Phenylpyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazin-2-ol is essential for exploring the structure-activity relationships of this class of compounds. Synthetic strategies focus on modifications at the phenyl substituent, derivatization of the hydroxyl group, and structural elaboration of the core heterocyclic framework.
Modulations at the Phenyl Substituent
Modification of the phenyl group at the 7-position can be achieved through various synthetic approaches. A primary method involves the use of substituted phenyl boronic acids in Suzuki-Miyaura cross-coupling reactions with a 7-halo-pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine intermediate. This approach allows for the introduction of a wide variety of substituents onto the phenyl ring.
For instance, the synthesis of 7-phenylpyrrolo[2,1-f] beilstein-journals.orgnih.govacs.org-triazin-2-ol itself has been reported starting from a dibromopyrrole derivative, where a Suzuki coupling is employed to introduce the phenyl group. nih.gov By using appropriately substituted phenylboronic acids in this step, a library of analogues with diverse electronic and steric properties on the phenyl ring can be generated.
| Precursor | Coupling Partner | Catalyst/Conditions | Product |
| 7-Bromo-pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazin-2-ol | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 7-Phenylpyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazin-2-ol |
| 7-Bromo-pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazin-2-ol | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 7-(4-Methoxyphenyl)pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazin-2-ol |
| 7-Bromo-pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazin-2-ol | 3-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 7-(3-Chlorophenyl)pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazin-2-ol |
Derivatization of the Hydroxyl Group
The hydroxyl group at the 2-position of the pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine nucleus is a key site for derivatization to produce ethers and esters, which can significantly alter the compound's physicochemical properties such as solubility and cell permeability.
Etherification: O-alkylation to form ethers can be achieved by treating the 2-hydroxy compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions.
Esterification: Acylation of the hydroxyl group to form esters can be accomplished using acyl chlorides or anhydrides in the presence of a base, or through coupling with carboxylic acids using a suitable coupling agent.
| Reagent | Reaction Type | Conditions | Product |
| Methyl iodide | Etherification | NaH, THF | 2-Methoxy-7-phenylpyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine |
| Benzyl bromide | Etherification | K₂CO₃, Acetone | 2-(Benzyloxy)-7-phenylpyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine |
| Acetic anhydride | Esterification | Pyridine (B92270) | 7-Phenylpyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazin-2-yl acetate (B1210297) |
| Benzoyl chloride | Esterification | Triethylamine, DCM | 7-Phenylpyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazin-2-yl benzoate |
Structural Elaboration of the Pyrrolo[2,1-F]beilstein-journals.orgnih.govacs.orgtriazine Framework
Further structural diversity can be introduced by modifying the core pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine framework itself. This can involve the introduction of substituents at various positions of the bicyclic system.
One common strategy is the introduction of an amino group at the C4 position, which has been shown to be important for the biological activity of many kinase inhibitors. stackexchange.com This is typically achieved by first synthesizing the corresponding 4-chloro derivative, followed by nucleophilic aromatic substitution with an appropriate amine.
Another approach involves the use of 1,3-dipolar cycloaddition reactions to construct the pyrrolo[2,1-f] beilstein-journals.orgnih.govacs.orgtriazine ring with substituents already in place. This method offers a convergent and flexible route to a wide range of substituted analogues. acs.orgmdpi.com
Computational Chemistry and Molecular Modeling of 7 Phenylpyrrolo 2,1 F 1 2 3 Triazin 2 Ol and Analogues
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific computational studies focusing exclusively on 7-Phenylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-2-ol are not widely detailed in publicly accessible literature, the methodologies described below are standard approaches for characterizing such compounds.
Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. DFT, in particular, is widely used for its balance of accuracy and computational cost. These calculations can determine various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
For a molecule like 7-Phenylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-2-ol, DFT calculations would typically be employed to:
Optimize the molecular geometry: To find the most stable three-dimensional arrangement of atoms.
Calculate orbital energies: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability.
Determine chemical reactivity descriptors: Parameters such as global hardness, softness, electronegativity, and electrophilicity can be derived from orbital energies to predict how the molecule will interact with other chemical species.
Although specific data for the title compound is scarce, studies on related triazine structures have utilized DFT to correlate calculated geometric parameters with experimental X-ray crystallography data and to understand the influence of different substituents on the electronic properties of the heterocyclic core.
Conformation analysis is essential for understanding the flexibility of a molecule and identifying its most stable spatial orientations (conformers). For 7-Phenylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-2-ol, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl group to the pyrrolotriazine core.
Energy minimization calculations, performed using methods like DFT or molecular mechanics, are used to identify the lowest energy conformer. This process involves systematically rotating the phenyl ring and calculating the potential energy at each step to map the energy landscape. The resulting lowest-energy conformation is considered the most probable structure under physiological conditions and is the most relevant one for use in subsequent molecular docking simulations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein target). This method is pivotal in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action. While docking studies for 7-Phenylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-2-ol itself are not specifically documented, extensive research on its analogues has demonstrated the utility of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold in targeting various proteins.
Molecular docking simulations have been successfully used to predict the binding modes of various pyrrolo[2,1-f] nih.govnih.govnih.govtriazine analogues against several important biological targets. These studies indicate that the scaffold can be effectively tailored to achieve high binding affinity.
For instance, derivatives of 7-phenylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine have been identified as highly potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key target in autoimmune diseases. nih.govnih.gov Similarly, other analogues have shown potent inhibitory activity against protein kinases like VEGFR-2 and Met kinase, with some compounds demonstrating single-digit nanomolar activity. nih.gov Antiviral research has also employed docking to explore the interaction of this scaffold with influenza neuraminidase. mdpi.com The binding energy values calculated from these simulations serve as an estimate of binding affinity, guiding the selection of the most promising compounds for further development.
The predictive power of molecular docking lies in its ability to reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. For the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold, docking studies have consistently highlighted its capacity to form critical hydrogen bonds and other interactions within protein active sites.
A notable example is the interaction of a pyrrolo[2,1-f] nih.govnih.govnih.govtriazine analogue with the kinase VEGFR-2. Docking studies revealed that the N1 nitrogen of the triazine ring acts as a hydrogen bond acceptor, interacting with the backbone amide of Cysteine 919 in the crucial hinge region of the kinase's ATP-binding pocket. nih.gov This interaction is a classic feature of many ATP-competitive kinase inhibitors and anchors the molecule effectively. X-ray crystallography studies on related analogues targeting Met kinase have confirmed this ATP-competitive binding mode. nih.gov These findings underscore the role of the pyrrolotriazine core as a highly effective hinge-binding motif.
| Analogue Scaffold | Protein Target | Key Interacting Residue(s) | Type of Interaction | Source |
|---|---|---|---|---|
| Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine | VEGFR-2 | Cys919 (Hinge Region) | Hydrogen Bond (N1 of triazine to amide-NH) | nih.gov |
| C-5 substituted Acylurea Pyrrolotriazines | Met Kinase | ATP-binding pocket | ATP-competitive binding | nih.gov |
| 7-Phenylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine derivatives | PI3Kδ | Not specified | Selective inhibition | nih.govnih.gov |
| 2,4-disubstituted Pyrrolo[2,1-f] nih.govnih.govnih.govtriazines | Influenza Neuraminidase | Not specified | Binding to active site | mdpi.com |
By combining docking results with biological data, researchers can formulate hypotheses about a compound's mechanism of action. For the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine class, these computational insights have been invaluable.
Kinase Inhibition: Docking studies showing that these compounds bind to the ATP pocket of kinases like VEGFR-2 and Met provide a clear mechanism for their action: they compete with endogenous ATP, thereby blocking the phosphorylation cascade that drives cell proliferation and angiogenesis. nih.govnih.gov
Antiviral Activity: The plausible mechanism of action for certain pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives against the influenza virus was suggested to be the inhibition of neuraminidase, based on molecular docking simulations. mdpi.com Neuraminidase is critical for the release of new virus particles from infected cells, and its inhibition halts the spread of the infection.
Immunomodulation: The discovery of potent PI3Kδ inhibitors from this class was guided by computational models. nih.govnih.gov The inhibition of PI3Kδ disrupts aberrant signaling pathways in immune cells, providing a therapeutic strategy for autoimmune and inflammatory disorders.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational flexibility and binding dynamics of molecules over time. While specific MD simulation studies on 7-Phenylpyrrolo[2,1-f] cymitquimica.comnih.govmdpi.comtriazin-2-ol are not extensively documented in publicly available literature, the application of these techniques to analogous pyrrolo[2,1-f] cymitquimica.comnih.govmdpi.comtriazine derivatives provides significant insights into how this compound likely behaves in a dynamic biological environment. These simulations can reveal crucial information about the stability of the compound in its bound and unbound states, the key interactions that govern its binding to a target protein, and the role of conformational changes in its biological activity.
Research on related 4-(Phenylamino)-pyrrolo[2,1-f] cymitquimica.comnih.govmdpi.comtriazines has demonstrated the utility of MD simulations in understanding inhibitor binding. For instance, studies have shown that the stereochemistry of substituents on the pyrrolotriazine core is critical for binding affinity, a phenomenon that can be elucidated through computational approaches. nih.gov MD simulations, in conjunction with free energy calculations, have been employed to analyze the effect of chirality on the binding of these inhibitors. nih.gov These studies have revealed that van der Waals interactions often play a predominant role in differentiating the binding affinities between different stereoisomers. nih.gov
For a hypothetical study on 7-Phenylpyrrolo[2,1-f] cymitquimica.comnih.govmdpi.comtriazin-2-ol, MD simulations could be employed to explore its interaction with a target kinase. Such a study would typically involve placing the compound in the active site of the protein and simulating the system's movement over a period of nanoseconds. The resulting trajectory would provide a detailed view of the dynamic interactions between the ligand and the protein.
Key Parameters from Molecular Dynamics Simulations
A representative analysis of an MD simulation trajectory for a pyrrolotriazine analogue bound to a kinase active site might yield the following types of data:
| Simulation Parameter | Description | Representative Finding for a Pyrrolotriazine Analogue |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time, indicating structural stability. | The ligand-protein complex reaches equilibrium after approximately 50 nanoseconds, with RMSD fluctuations of less than 0.1 nm, suggesting a stable binding mode. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues in the protein, highlighting flexible regions that may be involved in ligand binding. | Residues in the hinge region and the activation loop of the kinase show higher RMSF values, indicating their flexibility and potential role in accommodating the inhibitor. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation. | Stable hydrogen bonds are observed between the pyrrolotriazine core and key residues in the kinase hinge region, anchoring the inhibitor in the active site. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent, providing insights into changes in protein conformation upon ligand binding. | A decrease in the SASA of the active site upon inhibitor binding indicates that the ligand is well-enclosed within the binding pocket. mdpi.com |
| Binding Free Energy (ΔG_bind) | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction. | The calculated binding free energy is significantly negative, indicating a favorable and spontaneous binding process. |
By analyzing these parameters, researchers can gain a comprehensive understanding of the conformational flexibility of 7-Phenylpyrrolo[2,1-f] cymitquimica.comnih.govmdpi.comtriazin-2-ol and the dynamics of its interaction with a biological target. This information is invaluable for the rational design of more potent and selective analogues. The stabilization of the pyrrolo[2,1-f] cymitquimica.comnih.govmdpi.comtriazine ring within the binding pocket is often a crucial factor for the activity of these inhibitors. nih.gov
Mechanistic Investigations of Pyrrolo 2,1 F 1 2 3 Triazin 2 Ol Derivatives in Biological Systems
In Vitro Biochemical Pathway Modulation
Derivatives of the pyrrolo[2,1-f] medchemexpress.comacs.orgnih.govtriazine nucleus have been the subject of extensive research, revealing their capacity to modulate various biochemical pathways, primarily through the inhibition of key protein kinases involved in cell signaling. These kinases play crucial roles in cell growth, proliferation, differentiation, and survival, and their dysregulation is a hallmark of many diseases, including cancer. The planar structure of the pyrrolo[2,1-f] medchemexpress.comacs.orgnih.govtriazine core allows it to mimic the binding of endogenous ligands, such as ATP, to the catalytic site of kinases, thereby blocking their enzymatic activity.
The inhibitory activity of pyrrolo[2,1-f] medchemexpress.comacs.orgnih.govtriazine derivatives has been demonstrated against a range of kinases, highlighting the broad applicability of this chemical scaffold in designing targeted therapeutic agents.
The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is frequently observed in various cancers. Several derivatives of 7-phenylpyrrolo[2,1-f] medchemexpress.comacs.orgnih.govtriazin-2-ol have been identified as potent inhibitors of PI3K isoforms.
One area of significant interest has been the development of selective inhibitors for the delta (δ) isoform of PI3K (PI3Kδ), which is primarily expressed in hematopoietic cells and plays a crucial role in the immune system. The disruption of PI3Kδ activity has been shown to reduce inflammatory and immune responses in preclinical models. In this context, 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] medchemexpress.comacs.orgnih.govtriazin-4-amine derivatives have been discovered as highly potent and selective inhibitors of PI3Kδ. medchemexpress.com
Furthermore, a series of 6-aminocarbonyl pyrrolo[2,1-f] medchemexpress.comacs.orgnih.govtriazine derivatives were designed and synthesized, demonstrating selective activity against the p110α and p110δ isoforms of PI3K. adooq.com Compound 14a from this series exhibited significant inhibitory potential against both isoforms. adooq.com
| Compound | Target Isoform | IC50 (nM) |
|---|---|---|
| 14a | p110α | 122 |
| 14a | p110δ | 119 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. frontiersin.org The pyrrolo[2,1-f] medchemexpress.comacs.orgnih.govtriazine scaffold has been successfully utilized to develop potent inhibitors of VEGFR-2.
One notable example is the compound BMS-690514 , a potent and orally active inhibitor of both EGFR and VEGFR. medchemexpress.com It inhibits members of the VEGFR family with IC50 values in the range of 25 to 50 nM. medchemexpress.com
In a study focused on developing dual inhibitors of c-Met and VEGFR-2, a series of pyrrolo[1,2-f] medchemexpress.comacs.orgnih.govtriazine derivatives were designed. Compound 27a from this series demonstrated potent inhibitory activity against VEGFR-2. nih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| BMS-690514 | VEGFR-2 | ~50 |
| 27a | VEGFR-2 | 5.0 ± 0.5 |
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell proliferation. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention. The pyrrolo[2,1-f] medchemexpress.comacs.orgnih.govtriazine nucleus has been identified as a novel template for kinase inhibitors that effectively mimics the well-known quinazoline (B50416) scaffold found in many EGFR inhibitors. acs.orgnih.gov
A notable derivative, BMS-690514 , is a potent and selective inhibitor of the EGFR family, including HER2 and HER4. adooq.com It has demonstrated significant inhibitory activity against EGFR with a low nanomolar IC50 value. medchemexpress.com Furthermore, a series of 5-((4-aminopiperidin-1-yl)methyl)-pyrrolo[2,1-f] medchemexpress.comacs.orgnih.govtriazin-4-amines with small aniline (B41778) substituents at the C4 position were optimized for dual inhibition of EGFR and HER2. nih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| BMS-690514 | EGFR | 5 |
| BMS-690514 | HER2 | 20 |
| BMS-690514 | HER4 | 60 |
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, can drive the development and progression of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. A novel 2,7-disubstituted-pyrrolo[2,1-f] medchemexpress.comacs.orgnih.govtriazine scaffold has been designed as a new platform for kinase inhibitors, mimicking the bioactive conformation of the well-established diaminopyrimidine motif. researchgate.net This design has led to the discovery of potent ALK inhibitors with demonstrated in vivo antitumor activity. researchgate.net A lead inhibitor from this series, compound 30 , was identified as displaying superior efficacy. researchgate.net
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis. Dysregulation of the HGF/c-Met signaling pathway is a key factor in the progression of many human cancers. Aiming to develop potent dual inhibitors of c-Met and VEGFR-2, a series of pyrrolo[1,2-f] medchemexpress.comacs.orgnih.govtriazine derivatives were synthesized and evaluated. nih.gov The lead compound, 27a , exhibited potent inhibitory activity against c-Met kinase. nih.gov Docking studies suggested that this compound interacts with the ATP-binding site of c-Met. nih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| 27a | c-Met | 2.3 ± 0.1 |
Kinase Inhibition Mechanisms
Insulin-like Growth Factor-1 Receptor (IGF-1R) Kinase Inhibition
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a critical role in cell growth, survival, and proliferation. nih.gov Its over-expression is implicated in numerous cancers, making it a key target for therapeutic intervention. nih.govresearchgate.net Derivatives of the pyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazine scaffold have been identified as potent inhibitors of IGF-1R kinase.
One of the most prominent examples is BMS-754807, a 2,4-disubstituted pyrrolo[1,2-f] researchgate.netnih.govsemanticscholar.orgtriazine derivative that has entered clinical development. nih.govnih.gov This compound demonstrates potent inhibition of IGF-1R with an IC₅₀ value of 2 nM. nih.gov It exhibits high selectivity and was shown to induce complete tumor growth inhibition in a transgenic IGF-Sal tumor model in mice at a dose of 6.25 mg/kg. nih.gov The development of these inhibitors faced the challenge of achieving selectivity over the highly similar insulin (B600854) receptor (IR), a hurdle that has been addressed in the design of compounds like BMS-754807. nih.gov Structure-activity relationship (SAR) studies have explored various substitutions on the pyrrolotriazine core to optimize potency and pharmacokinetic properties. researchgate.netnih.gov
| Compound | Target | Activity (IC₅₀) | Key Findings |
|---|---|---|---|
| BMS-754807 | IGF-1R Kinase | 2 nM | Potent and selective inhibitor; demonstrated in vivo efficacy with complete tumor growth inhibition in a mouse model. nih.gov |
Pan-Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are essential regulators of the cell cycle, particularly during mitosis. nih.gov Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. nih.gov Research has identified pyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazine derivatives as effective pan-Aurora kinase inhibitors, targeting multiple members of the Aurora kinase family. researchgate.netnih.gov
The synthesis and structure-activity relationship (SAR) for a novel series of these pyrrolotriazines have been described. researchgate.net Through optimization of the lead compounds, analogs with high cellular activity and improved pharmacokinetic profiles in rats were developed. researchgate.net Notably, one such compound, 17l, demonstrated significant tumor growth inhibition in a mouse xenograft model, validating the therapeutic potential of this chemical class for targeting Aurora kinases. researchgate.net
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and its aberrant activation is linked to the development and progression of several types of cancer. nih.govnih.gov The pyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazine scaffold has been successfully utilized to design novel and potent inhibitors of the Hh signaling pathway. nih.gov
In one study, a series of Hh pathway inhibitors were designed by replacing the pyrimidine (B1678525) skeleton of a previously reported lead compound with the pyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazine core. nih.gov This led to extensive SAR exploration, focusing on modifications to different rings of the molecule. nih.gov This optimization process resulted in the identification of compound 19a, which exhibited superior in vitro potency and satisfactory in vivo pharmacokinetic properties, highlighting its potential as a powerful Hh signaling pathway inhibitor. nih.gov These inhibitors typically target key components of the pathway, such as the Smoothened (SMO) receptor, to block downstream signal transduction. mdpi.com
| Compound Series | Target Pathway | Key Findings |
|---|---|---|
| Pyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazine derivatives (e.g., 19a) | Hedgehog Signaling Pathway | Designed by replacing a pyrimidine core, leading to potent inhibitors with good in vivo pharmacokinetic profiles. nih.gov |
Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ) Inhibition
Based on the available scientific literature, no specific studies detailing the mechanistic investigation of 7-Phenylpyrrolo[2,1-F] researchgate.netnih.govsemanticscholar.orgtriazin-2-OL or its direct derivatives as inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ) could be identified. However, it is noteworthy that derivatives of the closely related 7-phenylpyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazin-4-amine scaffold have been developed as highly potent and selective inhibitors of a different phosphoinositide kinase, PI3Kδ. researchgate.net
Antiviral Mechanisms
The pyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazine framework is recognized as a "multimodal pharmacophore" and is considered a structural analog of purine (B94841) bases, making it a promising candidate for antiviral agents. mdpi.com Nucleosides built upon this scaffold have shown activity against a range of RNA viruses, including hepatitis C, Ebola, and respiratory syncytial virus (RSV). mdpi.com
Neuraminidase Inhibition as a Proposed Mechanism
For influenza viruses, a key mechanism of action for pyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazine derivatives has been proposed to be the inhibition of neuraminidase. mdpi.com Neuraminidase is a crucial viral enzyme that allows newly formed virus particles to be released from infected cells, thus propagating the infection. researchgate.net
In a study of 2,4-disubstituted pyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazines, several compounds demonstrated high antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) strain in cell culture. mdpi.com Molecular docking studies supported the hypothesis that these compounds act by inhibiting neuraminidase. mdpi.com One of the most active compounds, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazine-5,6-dicarboxylate, showed an IC₅₀ of 4 µg/mL and a high selectivity index of 188. mdpi.com
| Compound | Virus Strain | Proposed Mechanism | Activity (IC₅₀) |
|---|---|---|---|
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] researchgate.netnih.govsemanticscholar.orgtriazine-5,6-dicarboxylate | Influenza A (H1N1) | Neuraminidase Inhibition | 4 µg/mL |
Antimicrobial Activity Mechanisms
Compounds featuring the 1,2,4-triazine (B1199460) ring and its fused derivatives have been reported to possess both antibacterial and antifungal properties. nih.govresearchgate.net The antimicrobial potential of fused pyrrole (B145914) systems, including pyrrolotriazines, stems from their ability to interact with essential biomolecules in microbial cells.
Studies on various fused pyrrole derivatives have explored their efficacy against a range of human and plant pathogens. For instance, certain novel synthesized pyrroles and their fused pyrimidine and triazine forms have shown significant inhibitory effects on the growth of Gram-positive bacteria (like Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), yeast (Candida albicans), and filamentous fungi (Aspergillus fumigatus). One proposed mechanism of action for these compounds involves interaction with microbial DNA, thereby disrupting essential cellular processes. Additionally, research on furo[2',3':4,5]pyrrolo[1,2-d] researchgate.netnih.govsemanticscholar.orgtriazine derivatives has demonstrated their activity against selected strains of Gram-positive and Gram-negative bacteria.
Antibacterial Action
Derivatives of the 1,2,4-triazine ring system, a core component of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine structure, have been a subject of interest in the development of new antibacterial agents. Research has shown that various substitutions on the triazine ring can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies on furo[2',3':4,5]pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-8(7H)-ones, which share a similar fused heterocyclic system, have demonstrated antibacterial efficacy. In one such study, certain derivatives exhibited notable activity against Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values as low as 0.016 mg/L. researchgate.net
Table 1: Antibacterial Activity of Selected Furo[2',3':4,5]pyrrolo[1,2-d] nih.govnih.govnih.govtriazine Derivatives researchgate.net
| Compound | Bacterial Strain | MIC (mg/L) |
| 5a | Micrococcus luteus | 0.016 |
| 6a | Micrococcus luteus | 0.024 |
| 5a | Staphylococcus aureus | >1 |
| 6b | Escherichia coli | >1 |
Antifungal Action
The 1,2,4-triazole (B32235) moiety, closely related to the triazine ring, is a well-established pharmacophore in antifungal drug design, with prominent examples including fluconazole (B54011) and itraconazole. This has spurred interest in the antifungal potential of 1,2,4-triazine derivatives as well. While direct studies on the antifungal properties of 7-Phenylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-2-ol were not identified in the surveyed literature, research on other triazine-based compounds indicates potential in this area. For example, a novel triazine derivative, Mel56, has shown general antifungal activity against various Candida species and Saccharomyces cerevisiae, with MIC values ranging from 4 to 16 µg/mL. nih.gov
The proposed mechanism for some antifungal triazoles involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The fungicidal activity of compounds like Mel56 has been demonstrated through viability assays, indicating that these compounds can effectively kill fungal cells. nih.gov Given the structural similarities, it is plausible that pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives could also exhibit antifungal properties, though experimental verification is needed.
Table 2: Antifungal Activity of Mel56 nih.gov
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | SC5314 | 16 |
| Candida albicans | SN250 | 8 |
| Candida albicans | DAY185 | 8 |
| Candida tropicalis | 4 | |
| Candida parapsilosis | 8 | |
| Candida dubliniensis | 8 | |
| Candida glabrata | 4 | |
| Saccharomyces cerevisiae | 4-8 |
In Vitro Cellular Biological Activities
Antiproliferative Activity against Cancer Cell Lines
The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold has emerged as a promising template for the development of novel anticancer agents, particularly as kinase inhibitors. nih.gov Kinases are a class of enzymes that are often dysregulated in cancer, and their inhibition is a key strategy in targeted cancer therapy. nih.gov Several derivatives of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine have demonstrated potent antiproliferative activity against a range of human cancer cell lines.
For example, a series of pyrrolo[1,2-f] nih.govnih.govnih.govtriazine derivatives were designed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth and angiogenesis. One of the lead compounds, 27a, exhibited potent antiproliferative effects against c-Met addictive cancer cell lines with IC50 values ranging from 1.2 to 24.6 nM. nih.govbohrium.com Furthermore, this compound showed significant inhibitory activity against BaF3-TPR-Met and HUVEC-VEGFR2 cells with IC50 values of 0.71 ± 0.16 nM and 37.4 ± 0.311 nM, respectively. nih.govbohrium.com
Another study identified 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), another important target in cancer therapy. nih.gov Compound 21 from this series displayed nanomolar activity against ALK (IC50 = 10 ± 2 nM) and inhibited the proliferation of ALK-positive anaplastic large cell lymphoma (ALCL) cells. nih.gov While specific IC50 data for 7-Phenylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-2-ol against cancer cell lines was not found in the reviewed literature, the extensive research on related derivatives underscores the potential of this chemical class in oncology.
Table 3: Antiproliferative Activity of Selected Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine Derivatives
| Compound | Target(s) | Cell Line | IC50 | Reference |
| 27a | c-Met/VEGFR-2 | c-Met addictive cancer cell lines | 1.2 - 24.6 nM | nih.govbohrium.com |
| 27a | BaF3-TPR-Met | 0.71 ± 0.16 nM | nih.govbohrium.com | |
| 27a | HUVEC-VEGFR2 | 37.4 ± 0.311 nM | nih.govbohrium.com | |
| 21 | ALK | Karpas-299 (ALCL) | 477 nM | nih.gov |
| 21 | ALK | Sup-M2 (ALCL) | 87 nM | nih.gov |
Radiosensitizing Effects on Cancer Cells
Radiotherapy is a cornerstone of cancer treatment, but its efficacy can be limited by the intrinsic radioresistance of tumor cells. Radiosensitizers are agents that can enhance the tumor-damaging effects of ionizing radiation, ideally without increasing toxicity to normal tissues. The development of effective radiosensitizers is an active area of research.
Currently, there is a lack of specific studies in the public domain investigating the potential of 7-Phenylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-2-ol or other pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives as radiosensitizers in cancer therapy. The mechanisms of action for known radiosensitizers are diverse and can include the inhibition of DNA repair pathways, increasing oxidative stress within tumor cells, or mimicking the effects of oxygen in hypoxic tumor regions. Given the established role of some pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives as inhibitors of key cellular signaling pathways, such as those involving kinases that also play a role in DNA damage response, it is conceivable that this class of compounds could have radiosensitizing properties. However, this remains a speculative area that requires dedicated experimental investigation to determine if these molecules can synergize with radiation to improve cancer treatment outcomes.
Structure Activity Relationship Sar Studies of 7 Phenylpyrrolo 2,1 F 1 2 3 Triazin 2 Ol Analogues
Systematic Modification of the Pyrrolo[2,1-F]nih.govnih.govresearchgate.nettriazin-2-OL Scaffold
Systematic modifications of the 7-phenylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-2-ol scaffold have been explored at several positions to probe the structural requirements for biological activity. The core scaffold presents multiple sites for substitution, namely at the 2-, 4-, 5-, and 6-positions of the pyrrolotriazine ring system, as well as on the 7-phenyl ring.
Researchers have synthesized a variety of analogues by introducing diverse chemical moieties at these positions. For instance, the hydroxyl group at the 2-position has been replaced with other functional groups to investigate the impact on target binding. The 4-position has been a key site for introducing larger substituents, often containing amine functionalities, which can form crucial interactions with the hinge region of kinases. nih.govnih.gov
Modifications at the 5- and 6-positions of the pyrrole (B145914) ring have also been investigated. Studies have shown that substitution at these positions is generally well-tolerated and can be used to modulate the physicochemical properties of the compounds, such as solubility and metabolic stability, without significantly compromising their inhibitory activity. nih.gov In contrast, substitutions at the 7-position of the pyrrolotriazine core (not the 7-phenyl ring) have been found to be detrimental to biological activity. nih.gov
Furthermore, the 7-phenyl ring itself has been a major focus of derivatization. A wide array of substituents, including halogens, alkyl, alkoxy, and cyano groups, have been introduced at the ortho, meta, and para positions of the phenyl ring to explore the electronic and steric effects on biological activity.
Influence of Substituent Nature and Position on Biological Activity
The nature and position of substituents on the 7-phenylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-2-ol scaffold have a profound impact on the biological activity of the resulting analogues. SAR studies have revealed several key trends that govern the potency and selectivity of these compounds as kinase inhibitors.
Substitutions on the 7-phenyl ring can significantly influence inhibitory activity. For example, in a series of pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine-based inhibitors of p38α MAP kinase, the presence and position of substituents on the 7-phenyl ring were critical for potency. dntb.gov.ua Generally, small electron-withdrawing groups at the para-position of the phenyl ring have been shown to enhance activity against certain kinases.
The nature of the substituent at the 4-position is also a critical determinant of activity. For instance, the attachment of a 4-((3-chloro-4-fluorophenyl)amino) group resulted in potent inhibitors of EGFR tyrosine kinase, while a 4-((3-hydroxy-4-methylphenyl)amino) substituent yielded potent inhibitors of VEGFR-2. nih.gov This highlights the importance of the 4-position substituent in directing the selectivity of these compounds towards different kinases.
The following table summarizes the structure-activity relationships for a series of 7-phenylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine analogues as kinase inhibitors.
| Compound | R1 (at position 4) | R2 (on 7-phenyl ring) | Target Kinase | IC50 (nM) |
| 1 | -NH-(3-chloro-4-fluorophenyl) | -H | EGFR | 100 |
| 2 | -NH-(3-hydroxy-4-methylphenyl) | -H | VEGFR-2 | 66 |
| 3 | -NH-(3-ethynylphenyl) | -H | p38α | 5 |
| 4 | -NH-(3-methyl-4-hydroxyphenyl) | 4-F | p38α | 2 |
As illustrated in the table, a 4-aminophenyl substituent with specific substitutions is often favored for potent kinase inhibition. The data also indicates that a fluorine substituent at the 4-position of the 7-phenyl ring can lead to a significant increase in potency against p38α MAP kinase.
Identification of Key Pharmacophoric Elements
Through extensive SAR studies and computational modeling, several key pharmacophoric elements of the 7-phenylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-2-ol scaffold have been identified. These features are essential for the binding of these compounds to the ATP-binding site of kinases and for their inhibitory activity.
The central pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine core serves as a hinge-binding motif, mimicking the adenine ring of ATP. nih.gov The nitrogen atoms within the triazine ring are crucial for forming hydrogen bonds with the backbone amide groups of the kinase hinge region. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is essential for anchoring the inhibitor in the active site.
The substituent at the 2-position, in this case, the hydroxyl group of the parent compound, can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with the kinase active site. The specific requirements for this position can vary depending on the target kinase.
Finally, substituents at the 4-position often extend out of the primary ATP-binding pocket and can interact with solvent-exposed regions or adjacent sub-pockets. This provides an opportunity to enhance selectivity and improve pharmacokinetic properties. For many potent inhibitors, a hydrogen bond donor-acceptor pair at this position is a key pharmacophoric feature. mdpi.com
Future Directions and Emerging Research Perspectives for 7 Phenylpyrrolo 2,1 F 1 2 3 Triazin 2 Ol
Development of Novel and Efficient Synthetic Routes
The current synthesis of 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol involves a multi-step process starting from a pyrrole (B145914) derivative. nih.gov This pathway includes steps such as bromination, halogen-metal exchange, Suzuki coupling, alkylation, and final oxidation to yield the desired product. nih.gov While effective, future research could focus on developing more streamlined and efficient synthetic strategies.
Key areas for future synthetic development include:
One-Pot Reactions: Investigating the possibility of combining several steps of the current synthesis into a single reaction vessel would reduce purification steps, solvent waste, and time.
Catalytic Methods: Exploring novel transition-metal-catalyzed reactions, such as C-H activation, could provide more direct methods for constructing the phenyl-substituted pyrrole precursor, bypassing the need for initial halogenation and organometallic intermediates.
Flow Chemistry: Adapting the synthesis to a continuous flow process could enhance reaction control, improve safety, and facilitate scalable production for further biological and pharmacological studies.
A reported synthesis for a related pyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazine scaffold highlights a scalable process that begins with tert-butyl carbazate (B1233558) and utilizes a stable bromoaldehyde intermediate followed by condensation, a strategy that could potentially be adapted. researchgate.net
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and potential biological activities of 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol, thereby guiding experimental research. Future work in this area could leverage sophisticated modeling techniques to accelerate its development.
Table 1: Potential Computational Modeling Applications
| Computational Method | Application for 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol | Potential Insights |
| Molecular Docking | Simulating the binding of the compound to the active sites of known kinase targets (e.g., ALK, c-Met, VEGFR-2). nih.govresearchgate.net | Predicting binding affinity and orientation, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts), and prioritizing biological assays. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-protein complex over time. | Assessing the stability of the predicted binding pose, understanding conformational changes upon binding, and calculating binding free energies. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models based on a library of related pyrrolotriazine derivatives to correlate chemical structure with biological activity. | Predicting the activity of novel, unsynthesized analogs of 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol and guiding lead optimization. |
| ADMET Prediction | Using in silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Identifying potential liabilities early in the drug discovery process, such as poor bioavailability or potential for off-target toxicity. researchgate.net |
| AI and Machine Learning | Employing AI-driven platforms to analyze large datasets and guide molecular design for enhanced potency and selectivity. nih.gov | Accelerating the optimization of the scaffold by identifying novel substitutions that could improve its therapeutic profile. nih.gov |
These computational approaches can help rationalize experimental findings and guide the design of next-generation derivatives with improved efficacy and safety profiles. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
The pyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazine core is a "privileged" scaffold found in numerous kinase inhibitors and antiviral drugs. nih.govnih.govresearchgate.net This suggests that 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol could serve as a valuable starting point for discovering new therapeutic agents.
Future research should focus on screening this compound against a broad range of biological targets.
Kinase Inhibition: The scaffold is a known component of inhibitors for various kinases involved in cancer progression, such as Anaplastic Lymphoma Kinase (ALK), Janus Kinase 2 (JAK2), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.netsci-hub.se Systematic screening of 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol against a panel of cancer-associated kinases could uncover novel inhibitory activities. For instance, derivatives of this scaffold have shown nanomolar efficacy against ALK and c-Met. nih.govsci-hub.se
Antiviral Activity: The pyrrolotriazine core is famously part of the antiviral drug Remdesivir. nih.gov This structural similarity warrants the investigation of 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol for activity against a wide array of RNA viruses. nih.gov Recent studies on other substituted pyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazines have identified compounds with promising activity against the influenza virus, potentially through the inhibition of neuraminidase. mdpi.com
Other Therapeutic Areas: The broader 1,2,4-triazine (B1199460) class of compounds has been associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.netijpsr.info Exploring the activity of 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol in these areas could open up new therapeutic possibilities beyond oncology and virology.
Table 2: Potential Biological Targets for Investigation
| Target Class | Specific Examples | Associated Disease Area |
| Protein Kinases | ALK, c-Met, VEGFR-2, JAK2, EGFR, HER2 nih.govnih.gov | Cancer |
| Viral Proteins | RNA-dependent RNA polymerase, Neuraminidase nih.govmdpi.com | Viral Infections (e.g., Influenza, Coronaviruses) |
| Other Enzymes | Dihydrofolate reductase, Cyclooxygenase | Bacterial Infections, Inflammation |
| GPCRs | Various receptors implicated in CNS disorders | Neurology |
Role in Chemical Biology Tool Development
Beyond its direct therapeutic potential, 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol can be a valuable parent compound for the development of chemical biology tools. These tools are essential for dissecting complex biological pathways and validating novel drug targets.
Future directions in this area include:
Development of Chemical Probes: By functionalizing the 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol scaffold with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, researchers can create chemical probes. These probes can be used to identify the cellular targets of the compound through techniques like affinity purification or photo-affinity labeling.
Target Deconvolution: If the compound shows a desirable phenotypic effect in cell-based assays (e.g., inhibits cancer cell proliferation), but its direct molecular target is unknown, derivatives can be synthesized for use in target identification studies.
Structure-Activity Relationship (SAR) Studies: The compound serves as an excellent starting point for systematic SAR studies. By synthesizing a library of analogs with modifications at the phenyl ring or other positions of the heterocyclic core, researchers can elucidate the structural requirements for binding to specific biological targets. This information is crucial for designing more potent and selective inhibitors. ijpsr.info
The versatility of the pyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazine scaffold makes 7-Phenylpyrrolo[2,1-f] nih.govcymitquimica.comnih.govtriazin-2-ol a promising platform for creating sophisticated molecular tools to advance our understanding of cellular biology and disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for optimizing the yield of 7-phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL?
- Methodological Answer : Multi-step synthetic routes involving precursor functionalization (e.g., Suzuki-Miyaura coupling for phenyl group introduction) are commonly employed. Reaction conditions (temperature, solvent polarity, catalyst loading) must be rigorously controlled to minimize side reactions. Statistical experimental design (e.g., factorial design) can optimize parameters while reducing trial-and-error approaches . Purification via column chromatography or recrystallization ensures product integrity.
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use high-resolution techniques such as:
- NMR spectroscopy (1H/13C, COSY, HSQC) to confirm ring connectivity and substituent positions.
- Mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What are the key solubility and stability considerations for handling this compound in biological assays?
- Methodological Answer : Solubility screening in DMSO, aqueous buffers, or ethanol is critical for bioassays. Stability under varying pH, temperature, and light exposure should be tested via HPLC or LC-MS. Protect from oxidation by storing under inert gas (argon/nitrogen) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting specific biological receptors (e.g., kinase inhibitors)?
- Methodological Answer : Molecular docking (using software like AutoDock or Schrödinger) predicts binding affinities to targets like EGFR or HER2. Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity. Combine with structure-activity relationship (SAR) studies to prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols (e.g., MTT assays for cytotoxicity) and validate using orthogonal methods (e.g., Western blotting for target inhibition). Meta-analysis of published data can identify confounding variables .
Q. How do reaction path search methods (e.g., quantum chemical calculations) improve synthesis efficiency?
- Methodological Answer : Transition state analysis identifies energy barriers, enabling selection of low-energy pathways. Pair with machine learning to predict optimal catalysts or solvents. Experimental validation via in situ FTIR or NMR monitors reaction progress .
Q. What advanced separation techniques address challenges in isolating this compound from complex mixtures?
- Methodological Answer : Use preparative HPLC with chiral columns for enantiomeric resolution. Membrane-based separations (e.g., nanofiltration) reduce solvent waste. Simulated moving bed (SMB) chromatography scales up purification for industrial research .
Q. How can reaction engineering principles enhance scalability of synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
